Product packaging for 4-(5-Nitro-2-furyl)-3-butene-2-one(Cat. No.:CAS No. 3455-61-6)

4-(5-Nitro-2-furyl)-3-butene-2-one

Cat. No.: B1655305
CAS No.: 3455-61-6
M. Wt: 181.15 g/mol
InChI Key: AYSGEAZAKMPTSE-UHFFFAOYSA-N
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Description

4-(5-Nitro-2-furyl)-3-butene-2-one (CID 5356458) is a chemical compound with the molecular formula C8H7NO4 and an average mass of 181.15 g/mol . This (E)-configured butenone derivative is characterized by a conjugated system where the 3-buten-2-one chain is linked to a 5-nitrofuran ring, a structural motif known to be significant in bioactive molecules . Researchers value this compound for its demonstrated antifungal activity . Studies have shown that compounds within this structural class exhibit high efficacy against fungi such as Trichophyton rubyum and Microsporum gypssum at low concentrations (e.g., 2 μg/mL) . The synthesis of this compound and its analogs is typically achieved via a condensation reaction of ketones with 5-nitrofurfural, a process that can be catalyzed by HCl gas . The structural and physicochemical data available for this compound, including its SMILES notation (CC(=O)/C=C/C1=CC=C(O1) N+ [O-]) and InChIKey (AYSGEAZAKMPTSE-NSCUHMNNSA-N), facilitate its identification and handling in various research applications . Scientists are exploring its potential as a building block for the synthesis of more complex antimicrobial agents and investigating its specific mechanism of action, which is associated with the reactivity of the nitrofuran moiety . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1655305 4-(5-Nitro-2-furyl)-3-butene-2-one CAS No. 3455-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-nitrofuran-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGEAZAKMPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292622
Record name 4-(5-Nitro-2-furanyl)-3-buten-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID601292622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3455-61-6
Record name 4-(5-Nitro-2-furanyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3455-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Nitro-2-furanyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 5 Nitro 2 Furyl 3 Butene 2 One and Its Derivatives

Primary Synthetic Routes to 4-(5-Nitro-2-furyl)-3-butene-2-one

The synthesis of this compound is predominantly achieved through well-established condensation chemistry, leveraging readily available precursors.

Condensation Reactions Utilizing Furaldehydes and Acetone (B3395972) Precursors

The principal and most direct method for synthesizing this compound is the Claisen-Schmidt condensation. wikipedia.orgpraxilabs.com This specific variation of the crossed aldol (B89426) condensation involves the reaction of an aromatic aldehyde lacking α-hydrogens, in this case, 5-nitro-2-furaldehyde (B57684), with a ketone possessing α-hydrogens, such as acetone. wikipedia.orgpraxilabs.com

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol. acs.org The mechanism proceeds via the deprotonation of an α-carbon of acetone by the base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 5-nitro-2-furaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, conjugated α,β-unsaturated ketone product, this compound. praxilabs.commagritek.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

While typically base-catalyzed, acid-catalyzed conditions have also been employed for similar condensations. nih.gov Furthermore, modern techniques such as microwave irradiation have been utilized to accelerate the reaction, often leading to shorter reaction times and improved efficiency. jocpr.comnih.gov An excess of acetone is often used to minimize the self-condensation of acetone and to prevent further reaction of the product with another molecule of the aldehyde. nih.gov

Exploration of Alternative Synthetic Pathways

While the Claisen-Schmidt condensation is the most common route, other synthetic strategies, primarily variations of the condensation or subsequent transformations, have been explored for related structures.

One documented approach for creating analogues involves replacing acetone with various aromatic ketones (acetophenones). researchgate.net For instance, the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with different acetophenones yields a series of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one derivatives, demonstrating the versatility of the condensation reaction for generating a library of analogues. researchgate.net

Another synthetic transformation that starts from the butenone scaffold is the synthesis of acetylenic ketones. Research has shown that 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones can be converted into 1-aryl-3-(5-nitro-2-furyl)-2-propyn-1-ones. nih.gov This process involves the bromination of the butenone's carbon-carbon double bond, followed by a dehydrobromination step, illustrating a pathway to further unsaturated derivatives. nih.gov

Derivatization Strategies and Analogue Synthesis

The structure of this compound, featuring an α,β-unsaturated ketone system, a reactive ketone carbonyl group, and a nitro-substituted furan (B31954) ring, offers multiple sites for chemical modification.

Introduction of Varied Substituents on the Butenone Chain

The butenone chain is a prime target for introducing structural diversity. As mentioned previously, a key strategy is to vary the ketone precursor used in the initial Claisen-Schmidt condensation. By substituting acetone with a range of substituted acetophenones, a variety of aryl groups can be appended to the carbonyl side of the butenone chain. researchgate.net This approach directly yields analogues with different substituents at the C1 position of the propenone structure.

The table below illustrates this strategy, showing the synthesis of various propenone analogues from an aldehyde and different aromatic ketones.

Aldehyde Precursor Ketone Precursor Resulting Propenone Analogue
5-(4-nitrophenyl) furan-2-carbaldehyde Acetophenone 1-Phenyl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
5-(4-nitrophenyl) furan-2-carbaldehyde 4-Methylacetophenone 1-(4-Methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
5-(4-nitrophenyl) furan-2-carbaldehyde 4-Chloroacetophenone 1-(4-Chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
5-(4-nitrophenyl) furan-2-carbaldehyde 4-Methoxyacetophenone 1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

Data derived from a study on the synthesis of N-acetyl pyrazole (B372694) derivatives. researchgate.net

Heterocyclic Modifications and Their Synthetic Accessibility

The α,β-unsaturated ketone moiety in this compound is an excellent precursor for constructing a variety of heterocyclic rings through cyclocondensation reactions with binucleophiles. nih.govnih.gov

A prominent example is the synthesis of pyrazole derivatives. The reaction of the butenone compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as glacial acetic acid, at reflux temperature leads to the formation of a pyrazoline ring. researchgate.netnih.gov The reaction proceeds via the initial attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition to the β-carbon of the double bond and subsequent dehydration. In the presence of acetic acid as both a solvent and a reagent, the resulting pyrazoline can be acetylated in situ to yield 1-acetyl-4,5-dihydro-1H-pyrazole derivatives. researchgate.net

The accessibility of these heterocyclic modifications is demonstrated by the successful conversion of various propenone analogues into their corresponding pyrazole derivatives.

Propenone Analogue Reagent Resulting Heterocyclic Derivative
1-Phenyl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one Hydrazine Hydrate in Acetic Acid 1-Acetyl-3-phenyl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole
1-(4-Chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one Hydrazine Hydrate in Acetic Acid 1-Acetyl-3-(4-chlorophenyl)-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole
1-(4-Bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one Hydrazine Hydrate in Acetic Acid 1-Acetyl-3-(4-bromophenyl)-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole

Data derived from a study on the synthesis and characterization of new pyrazole derivatives. researchgate.net

Beyond pyrazoles, the chalcone-like structure is a versatile starting point for other heterocycles. Reactions with hydroxylamine (B1172632) can yield isoxazolines, while condensation with thiourea (B124793) can produce pyrimidine-2-thiones, showcasing the broad synthetic potential of this scaffold. ijirset.comscribd.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. masterorganicchemistry.com The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone, which typically appears in the range of 1650-1700 cm⁻¹. jocpr.comscispace.com Another key feature is the absorption for the C=C double bond of the butenone chain. The trans configuration of the alkene is often confirmed by the presence of a C-H out-of-plane bending vibration around 970-980 cm⁻¹. jocpr.com The characteristic absorptions for the nitro group (NO₂) typically appear as two strong bands around 1500-1540 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: The spectrum would show a singlet for the three protons of the methyl (CH₃) group. The two vinylic protons on the butenone chain would appear as two distinct doublets, with a large coupling constant (J value), typically >15 Hz, confirming the trans stereochemistry of the double bond. The protons on the furan ring would also appear as doublets in the aromatic region of the spectrum.

¹³C NMR: The spectrum would show distinct signals for each carbon atom. Key resonances include the carbonyl carbon (typically downfield, ~198 ppm), the carbons of the C=C double bond, the carbons of the furan ring, and the methyl carbon (upfield, ~27 ppm).

The combination of these techniques provides unambiguous evidence for the structure of this compound.

Spectroscopic Technique Feature Expected Chemical Shift / Wavenumber
IR Spectroscopy C=O (ketone) stretch ~1654 cm⁻¹ jocpr.com
C=C (alkene) stretch ~1600 cm⁻¹
C-H (trans-alkene) bend ~973 cm⁻¹ jocpr.com
NO₂ (asymmetric) stretch ~1520 cm⁻¹
¹H NMR -C(=O)CH₃ (singlet) ~2.4 ppm
-CH=CH- (doublets, J > 15 Hz) ~6.8-7.8 ppm
Furan ring protons (doublets) ~7.2-7.8 ppm
¹³C NMR C =O (ketone) ~198 ppm
C H₃ (methyl) ~27 ppm

Values are approximate and based on data from analogous compounds and general spectroscopic principles. jocpr.comuni.lu

Mechanistic Elucidation of Nitrofuran Bioactivity: Insights Relevant to 4 5 Nitro 2 Furyl 3 Butene 2 One

Specific Molecular Targets and Cellular Disruptions

The electrophilic intermediates and ROS generated from nitrofuran activation wreak havoc on the bacterial cell by targeting its most critical macromolecules: DNA and ribosomes.

Bacterial DNA is a primary target of activated nitrofurans. nih.gov The reactive intermediates can cause various forms of DNA damage, most notably single-strand breaks. mdpi.com This damage disrupts DNA replication and transcription, ultimately blocking the synthesis of new genetic material and essential proteins. nih.gov Studies have shown that the extent of DNA damage correlates with the concentration of the nitrofuran and the activity of bacterial nitroreductases. mdpi.com The inability of the bacterial cell to properly repair this extensive damage contributes significantly to the bactericidal effect of nitrofurans.

Table 1: Nitrofuran-Induced DNA Damage
Nitrofuran CompoundObserved DNA DamageExperimental SystemReference
Nitrofurantoin (B1679001)Single-strand breaksCultured human fibroblasts
Various NitrofuransSingle-strand breaksEscherichia coli B/r mdpi.com
Nitrofurazone (B1679002)Single-strand breaksMammalian L929 cells
AF2Daughter-strand gapsEscherichia coli

Another major consequence of nitrofuran activation is the inhibition of protein synthesis. drugbank.com The electrophilic intermediates have been shown to non-specifically bind to ribosomal proteins and potentially ribosomal RNA (rRNA). drugbank.comnih.gov This interaction disrupts the structure and function of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By crippling the ribosomes, nitrofurans halt the production of essential enzymes and structural proteins, leading to a complete shutdown of cellular growth and function. drugbank.com This inhibition of protein synthesis is a key component of the bacteriostatic and bactericidal effects of nitrofurans. drugbank.com

Table 2: Key Bacterial Processes Inhibited by Nitrofurans
ProcessMechanism of InhibitionKey IntermediatesReference
DNA SynthesisInduction of single-strand breaks and other lesions.Electrophilic intermediates mdpi.com
Protein SynthesisBinding to ribosomal proteins, disrupting ribosome function.Electrophilic intermediates drugbank.comnih.gov
Carbohydrate MetabolismInhibition of enzymes in the citric acid cycle.Electrophilic intermediates nih.govnih.gov
General Cellular FunctionOxidative damage to various macromolecules.Reactive Oxygen Species (ROS) nih.govpensoft.net

Interference with Aerobic Energy Metabolism and Cell Wall Synthesis

The cytotoxic intermediates generated from nitrofuran reduction exert their effects through various mechanisms, including the disruption of bacterial energy production and the compromising of structural integrity.

Aerobic Energy Metabolism: The bioactivated forms of nitrofurans are known to inhibit crucial metabolic pathways. Research has shown that at higher concentrations, nitrofurantoin, a representative nitrofuran, can inhibit enzymes involved in the citric acid cycle. nih.govdrugbank.com This cycle is a fundamental component of aerobic respiration, and its disruption severely impairs the bacterium's ability to generate ATP, the primary energy currency of the cell. The reactive intermediates can attack various macromolecules, including enzymes essential for pyruvate (B1213749) metabolism and other respiratory functions. wikipedia.org This multi-targeted assault on energy pathways contributes significantly to the bactericidal effect.

Enzymology of Nitrofuran Activation and Biotransformation

The conversion of nitrofuran prodrugs into their active, cytotoxic state is a critical step mediated by specific enzyme systems within both bacterial and mammalian cells.

In bacteria such as Escherichia coli, the activation of nitrofurans is primarily carried out by nitroreductases. These enzymes transfer electrons from NAD(P)H to the nitrofuran, reducing the nitro group and generating the toxic intermediates.

NfsA and NfsB: For many years, the principal enzymes identified for this role were the "classical" oxygen-insensitive nitroreductases, NfsA and NfsB. asm.org These flavoproteins are considered the major activators of nitrofurans. asm.org Mutations in the genes encoding these two enzymes can confer resistance to nitrofurans. nih.gov

AhpF: More recent research has identified a novel 5-nitrofuran-activating enzyme in E. coli, known as AhpF. asm.org AhpF is a component of the alkyl hydroperoxide reductase, an enzyme primarily involved in alleviating oxidative stress. nih.gov Unlike NfsA and NfsB, AhpF is an oxygen-sensitive (Type II) nitroreductase. nih.gov Its discovery was prompted by the observation that furazolidone (B1674277) retained significant antibacterial activity even in E. coli strains where both nfsA and nfsB genes were knocked out. asm.org Subsequent studies confirmed that mutations in the ahpF gene led to resistance against furazolidone in these double-knockout strains. nih.gov Overexpression of AhpF significantly increases susceptibility to nitrofurans, indicating its dominant role in activating these compounds, which can even override its protective function against oxidative stress. nih.gov

The following table summarizes the key characteristics of these bacterial nitroreductase systems in E. coli.

Table 1: Bacterial Nitroreductase Systems in E. coli for Nitrofuran Activation

Enzyme Gene Type Cofactor Function in Nitrofuran Metabolism
NfsA nfsA Oxygen-Insensitive (Type I) NAD(P)H Major nitroreductase for activating nitrofuran prodrugs.
NfsB nfsB Oxygen-Insensitive (Type I) NAD(P)H Major nitroreductase for activating nitrofuran prodrugs; redundant with NfsA.
AhpF ahpF Oxygen-Sensitive (Type II) NAD(P)H A novel nitroreductase that activates nitrofurans, particularly evident in the absence of NfsA and NfsB.

While nitrofurans are more rapidly activated in bacterial cells, mammalian enzymes can also metabolize these compounds, a process linked to their potential toxicity in hosts. wikipedia.org

Prostaglandin (B15479496) H Synthase (PHS): A key enzyme implicated in the metabolic activation of certain nitrofurans in mammals is Prostaglandin H Synthase (PHS). This enzyme is particularly relevant in tissues like the urinary bladder epithelium. nih.gov PHS possesses a peroxidase activity that can co-oxidize xenobiotics while converting prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2).

A study comparing the PHS-catalyzed activation of two 5-nitrofuran urinary bladder carcinogens, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and its deformylated metabolite 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), provided significant insights. nih.gov

The study demonstrated that the prostaglandin hydroperoxidase activity of PHS catalyzed the metabolic activation of both FANFT and ANFT. nih.gov

This activation led to the covalent binding of the compounds to cellular macromolecules like protein and DNA. nih.gov

Crucially, the PHS-catalyzed binding of ANFT to both protein and DNA was significantly greater than that of FANFT. In fact, no binding of FANFT to DNA was detected under the experimental conditions. nih.gov

These findings suggest a multi-step process for the carcinogenic action of FANFT, which involves its initial deformylation to ANFT, followed by the PHS-catalyzed activation of ANFT into a DNA-binding metabolite. nih.gov This highlights the role of mammalian enzymes in the biotransformation and potential toxicity of nitrofuran derivatives.

Table 2: PHS-Catalyzed Binding of Nitrofurans

Compound Substrate for PHS Peroxidase Binding to Protein Binding to DNA Implication
FANFT Yes Yes (significant) Not Detected May act as a pro-carcinogen requiring initial metabolism. nih.gov
ANFT Yes Yes (at least 4-fold greater than FANFT) Yes Readily activated by PHS to a reactive, DNA-binding metabolite. nih.gov

Preclinical Biological Activities and Potential Applications

Antimicrobial Activity Profile

Nitrofurans, as a class, exert their antimicrobial effect through a mechanism involving the reduction of the nitro group by microbial nitroreductase enzymes. This process generates reactive nitroso and hydroxylamino intermediates, which are highly reactive and can damage microbial DNA, ribosomes, and other cellular components, leading to cell death.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Derivatives closely related to 4-(5-Nitro-2-furyl)-3-butene-2-one have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on a series of 5-(5-nitro-2-furylpropenylidene)thiazolones, which share the same 5-nitro-2-furylpropenyl core, revealed their effectiveness against various bacterial species. mdpi.com The research highlighted activity against Gram-positive organisms such as Staphylococcus and Streptococcus, as well as Gram-negative bacteria including Escherichia coli and Proteus vulgaris. mdpi.com

Further studies on other nitrofuran derivatives, such as triorganotin 5-nitro-2-furoates, have also shown potent inhibition, particularly against Gram-positive bacteria. nih.gov Two compounds from this series were capable of completely inhibiting the growth of the Gram-negative bacterium Escherichia coli at a concentration of 100 µg/ml. nih.gov The consistent antibacterial action across these related compounds underscores the critical role of the 5-nitrofuran moiety in exerting a broad-spectrum antibacterial effect.

Table 1: Antibacterial Activity of a Related 5-Nitro-2-furylpropenylidene Derivative

Bacterial Species Type Activity Noted
Staphylococcus Gram-Positive Yes
Streptococcus Gram-Positive Yes
Escherichia coli Gram-Negative Yes
Proteus vulgaris Gram-Negative Yes

Source: mdpi.com

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of the nitrofuran class has been well-documented. A novel nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2 -1,2,4-oxadiazole, has demonstrated in vitro activity against a wide array of fungi. nih.gov Research into other nitrofuran derivatives has revealed broad-spectrum antifungal activity, although yeasts often showed higher resistance than filamentous fungi. mdpi.com For instance, in a study of various nitrofuran derivatives, the minimum inhibitory concentrations (MIC90) against Candida species were frequently ≥250 µg/mL. mdpi.com However, the same compounds exhibited a fungicidal profile against Cryptococcus neoformans, with minimum fungicidal concentration (MFC) values being equal to or just double the MIC90. mdpi.com

Another study highlighted that tri-n-butyltin 5-nitro-2-furoate, a related nitrofuran derivative, was a particularly potent antifungal agent, capable of completely inhibiting the growth of six out of ten tested fungi at a low concentration of 1 µg/ml. nih.gov

Table 2: Antifungal Profile of Nitrofuran Derivatives against Selected Fungi

Fungal Species Compound Class Activity Profile
Candida species Nitrofuran derivatives Generally resistant (MIC90 ≥ 250 µg/mL)
Cryptococcus neoformans Nitrofuran derivatives Fungicidal (MFC/MIC90 ratio ≤ 2)
Various Pathogenic Fungi tri-n-butyltin 5-nitro-2-furoate High inhibition (1 µg/ml)

Source: nih.govmdpi.com

Antiprotozoal Activity

The 5-nitrofuran scaffold is a key pharmacophore in the development of drugs against various protozoan parasites.

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a major health issue in Latin America. nih.gov Current treatments, such as benznidazole (B1666585) and nifurtimox, have limitations, prompting the search for new therapeutic agents. nih.govnih.gov Several 5-nitro-2-furyl derivatives have been synthesized and tested, showing promising results. In one study, ten such derivatives demonstrated good to excellent in vitro activity against T. cruzi. escholarship.org This highlights the potential of the 5-nitro-2-furyl group as a basis for developing new anti-Chagasic agents. escholarship.org Further research on dehydroabietic acid derivatives also identified compounds with potent activity against T. cruzi amastigotes, the clinically relevant form of the parasite, with IC50 values ranging from 1.4 to 5.8 μM. nih.gov

Leishmaniasis is another parasitic disease caused by protozoa of the genus Leishmania. The search for more effective treatments is ongoing. A series of synthesized 2-(5-nitro-2-furyl)-5-substituted-1,3,4-thiadiazoles were evaluated for their activity against Leishmania major promastigotes. mdpi.com The results were significant, with most of the tested compounds showing superior activity compared to the reference drug, sodium stibogluconate. The most active compound in the series exhibited a 50% inhibitory concentration (IC50) of just 0.1 μM, demonstrating the potent leishmanicidal potential of the 5-nitro-2-furyl moiety. mdpi.com

Giardia lamblia is an intestinal protozoan that causes giardiasis, a common diarrheal disease worldwide. nih.gov The standard treatment for giardiasis heavily relies on nitro-heterocyclic drugs, such as the nitroimidazole metronidazole (B1676534) and the nitrothiazolide nitazoxanide. escholarship.orgmdpi.com The effectiveness of this class of drugs points to the general susceptibility of G. lamblia to compounds containing a nitro group. Research on a new antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2 -1,2,4-oxadiazole, has confirmed its antiprotozoal activity, further supporting the potential of the nitrofuran class against parasites like Giardia. nih.gov The activation of these drugs within the parasite is believed to be carried out by nitroreductase enzymes, leading to the production of toxic radical species that induce cellular damage. nih.govmdpi.com

Anticancer Activity Research

The investigation into the anticancer potential of nitrofuran derivatives has revealed promising, albeit preclinical, evidence of their efficacy against various cancer cell lines. The presence of the nitro group on the furan (B31954) ring is often associated with the biological activity of these compounds.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

While specific studies on the cytotoxicity of this compound are not extensively available, research on analogous nitrofuran and chalcone (B49325) compounds provides insight into its potential antiproliferative effects. For instance, a series of 3,4-diaryl-2(5H)-furanone derivatives, which share a core furanone structure, have demonstrated potent cytotoxic activities against a panel of cancer cell lines, with some compounds exhibiting ED50 values below 20 nM. nih.gov

Similarly, studies on chalcones, which are characterized by an α,β-unsaturated ketone system similar to that in this compound, have shown significant antiproliferative activity. For example, certain 3,4,5-trimethoxylated chalcones have displayed potent effects against colorectal and prostatic cancer cells, with IC50 values in the low micromolar and even nanomolar range. nih.gov One indolyl chalcone, in particular, exhibited exceptional activity with IC50 values below 50 nM. nih.gov

The general class of nitroaromatic compounds, to which this compound belongs, has attracted considerable interest for the development of new anticancer agents. nih.gov Synthetic ortho-nitrobenzyl derivatives have been shown to selectively affect the viability of breast and ovarian cancer cells when compared to non-tumoral cell lines. nih.gov

Below is an interactive data table summarizing the cytotoxic effects of related compounds on various cancer cell lines.

Compound ClassCancer Cell Line(s)Potency (IC50/ED50)Reference
3,4-diaryl-2(5H)-furanonesVarious< 20 nM nih.gov
3,4,5-trimethoxylated chalconesColorectal, Prostatic2.6–5.1 µM nih.gov
Indolyl chalconeColorectal, Prostatic< 50 nM nih.gov

DNA Interaction and Macromolecular Binding in Neoplastic Contexts

The mechanism of action for many anticancer agents involves direct interaction with DNA, leading to the disruption of cellular processes and eventual cell death. The furan moiety, a key component of this compound, is known to be metabolically activated to reactive species that can form adducts with macromolecules, including DNA.

Furan itself undergoes oxidation by cytochrome P450 to form cis-2-butene-1,4-dial, a reactive metabolite that readily forms adducts with DNA. nih.gov This metabolite has been shown to react with calf thymus DNA, leading to the formation of adducts with deoxyadenosine (B7792050) and deoxycytidine. nih.gov The detection of these adducts in bacteria treated with mutagenic concentrations of cis-2-butene-1,4-dial supports the hypothesis that this metabolite is a genotoxic compound and may play a role in the carcinogenic mechanism of furan. nih.gov

Furthermore, the administration of the related compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide (FANFT) to mice resulted in a high incidence of neoplasms, suggesting that its carcinogenic effects are mediated through interactions with cellular macromolecules. nih.gov The mode of application of FANFT was found to be an important factor in its carcinogenicity, highlighting the role of metabolic activation and distribution in its biological activity. nih.gov

The binding of small molecules to DNA can occur through various modes, including intercalation and groove binding. nih.gov While direct studies on the DNA binding of this compound are not available, the structural features of this compound, including its planar aromatic system, suggest the potential for such interactions.

The following table summarizes the macromolecular interactions of related compounds.

Compound/MetaboliteMacromoleculeType of InteractionReference
cis-2-butene-1,4-dial (Furan metabolite)DNAAdduct formation with dCyd and dAdo nih.gov
N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide (FANFT)Implied cellular macromoleculesCarcinogenic expression nih.gov

Structure Activity Relationship Sar Studies of 4 5 Nitro 2 Furyl 3 Butene 2 One and Its Analogues

Contribution of the 5-Nitrofuran Moiety to Bioactivity

The 5-nitrofuran moiety is a critical pharmacophore for the biological activity of numerous antimicrobial agents. nih.gov Its significance is rooted in the presence of the nitro group at the 5-position of the furan (B31954) ring. This group is a key player in the mechanism of action, which generally involves intracellular reduction to form reactive, toxic intermediates. nih.gov These intermediates, such as nitroso and superoxide (B77818) species, can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.gov

Influence of the α,β-Unsaturated Ketone Linker on Activity

The geometry and rigidity of the butenone linker are also crucial. The double bond introduces a planar element into the molecule, which restricts conformational flexibility. This rigidity helps to define the spatial relationship between the 5-nitrofuran moiety and the terminal ring system, which can be critical for fitting into a specific binding site on a target protein. Modifications to this linker, such as saturation of the double bond, often lead to a significant decrease or complete loss of activity, highlighting its essential role in the SAR of these compounds.

Impact of Substituents on the Butenone Chain and Terminal Ring

The biological activity of 4-(5-nitro-2-furyl)-3-butene-2-one analogues can be finely tuned by introducing various substituents on the butenone chain and the terminal ring. The nature and position of these substituents can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

For instance, adding electron-donating or electron-withdrawing groups to a terminal aromatic ring can alter the electronic properties of the entire α,β-unsaturated system, thereby modulating its reactivity as a Michael acceptor. rsc.org Studies on chalcones have shown that substituents can influence anti-inflammatory and other biological activities. mdpi.com For example, the presence of a nitro group on the terminal ring can, in some cases, enhance potency. mdpi.com

Modifications on the butenone chain itself, such as the introduction of alkyl or other groups, can impact the steric and electronic environment around the reactive centers. This can influence how the molecule interacts with its biological target. mdpi.com The strategic placement of substituents is a key method for optimizing lead compounds, aiming to enhance bioavailability, increase target selectivity, and reduce toxicity. nih.govrsc.org

The following table summarizes the impact of different substituents on the activity of various nitrofuran and chalcone (B49325) analogues, based on findings from several studies.

Compound Class Substituent Modification Observed Effect on Bioactivity Reference
Furazolidone (B1674277) (FZD) DerivativesAddition of -OH, -OCH3, -N3, -CN at the α-position of the N-heterocycleSome derivatives showed identical or better activity against S. aureus compared to the parent compound. nih.gov
ChalconesIntroduction of a nitro group at the ortho position of either aromatic ringExhibited the highest percentage of anti-inflammatory inhibition. mdpi.com
Furan-2(5H)-onesPara-electron donating substituents on an aniline (B41778) ringIncreased the rate of reaction in a one-pot synthesis. rsc.org
DiarylpentanoidsPresence of a C5 bridge with a cyclic moietyFavorable for antiproliferative activity. mdpi.com

Role of Auxiliary Heterocyclic Systems (e.g., Thiazole, Pyrazole)

Incorporating additional heterocyclic rings, such as thiazole, pyrazole (B372694), or imidazole, into the structure of nitrofuran analogues is a widely used strategy in medicinal chemistry to enhance or modify biological activity. nih.govresearchgate.netopenmedicinalchemistryjournal.com These auxiliary heterocycles can serve multiple functions. They can act as bioisosteres, replacing other groups while maintaining or improving biological function, and they can introduce new points of interaction, such as hydrogen bond donors or acceptors, which can lead to stronger binding with target proteins. nih.gov

Computational Approaches to SAR: Molecular Docking and Binding Affinity Analysis

Computational methods, particularly molecular docking and binding affinity analysis, are invaluable tools for understanding the structure-activity relationships of this compound analogues at a molecular level. unar.ac.idnih.gov These in silico techniques allow researchers to predict and visualize how a molecule binds to the active site of a specific biological target, such as an enzyme or a receptor. nih.gov

Molecular docking studies can reveal the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the protein. mdpi.com For nitrofuran derivatives, docking can help elucidate how the crucial nitro group or the α,β-unsaturated system orients itself within the binding pocket to exert its effect. nih.gov For instance, docking studies have been used to show interactions between the carbonyl group of chalcones and specific amino acids like Serine and Valine in cyclooxygenase (COX) enzymes. mdpi.com Similarly, the affinity of nitro compounds for the iron in the heme group of enzymes has been explored through docking. nih.gov

By comparing the docking scores and binding modes of a series of analogues, researchers can build a rational model that explains the observed SAR. This information is highly valuable for guiding the design of new, more potent, and selective inhibitors. nih.govresearchgate.net

The table below presents examples of binding affinities and interactions identified through molecular docking for related compound classes.

Compound Class Target Protein Predicted Binding Affinity / Key Interactions Reference
NitrochalconesCOX-2Binding energies from -8.2 to -9.3 kcal/mol; interactions with Ser³³⁹ and Val⁵⁰⁹. mdpi.com
Pyrazole DerivativesAnti-inflammatory hydrolase (PDB: 1RO6)Binding affinities from -8.5 to -9.7 kcal/mol. unar.ac.id
2-Furyl-quinazolin-4-one DerivativesEGFR Tyrosine KinaseDocking of potent inhibitors explored their binding mode in the ATP binding site. nih.gov

Metabolism and Biotransformation Pathways of Nitrofuran Compounds

Reductive Metabolism and Formation of Nitroso and Hydroxylamine (B1172632) Metabolites

The primary and most critical step in the bioactivation of nitrofuran compounds is the reduction of the 5-nitro group. nih.gov This process is catalyzed by a variety of nitroreductase enzymes found in both bacterial and mammalian cells. nih.govresearchgate.net Nitrofurans are considered prodrugs, meaning they are inactive until they undergo this metabolic transformation. nih.govprinceton.edu

The reduction occurs in a stepwise manner, involving the transfer of electrons to the nitro group. This process generates a series of highly reactive intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) derivatives. nih.gov These intermediates are unstable and are considered the ultimate reactive species responsible for the therapeutic and toxic effects of nitrofurans.

Enzymes Involved in Reductive Metabolism: Two main types of nitroreductases have been identified:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze a two-electron reduction of the nitro group, leading directly to the formation of the hydroxylamine derivative. nih.gov In Escherichia coli, the key Type I nitroreductases are NfsA and NfsB. nih.gov

Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a one-electron reduction to form a nitro anion radical. nih.govresearchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran, creating a futile cycle that generates reactive oxygen species (ROS) like superoxide (B77818) anions. researchgate.net Under anaerobic conditions, further reduction can occur. researchgate.net

The formation of these reactive metabolites is essential for the antimicrobial activity of nitrofurans, as they can damage bacterial DNA, ribosomes, and other vital cellular components. princeton.edupatsnap.comwikipedia.org

Table 1: Key Intermediates in the Reductive Metabolism of Nitrofurans

Metabolite Chemical Group Role
Nitro Anion Radical -NO₂⁻ Intermediate in one-electron reduction, can lead to ROS production.
Nitroso Derivative -NO Highly reactive intermediate formed during reduction.
Hydroxylamine Derivative -NHOH A key reactive metabolite responsible for macromolecular damage.

Conjugation Reactions and Excretion Pathways

Following their formation, the metabolites of nitrofuran compounds can undergo conjugation reactions, which are typical phase II metabolic pathways that facilitate the excretion of xenobiotics. These reactions increase the water solubility of the metabolites, making them easier to eliminate from the body, primarily through urine and bile. nih.gov

While a significant portion of some nitrofurans, like nitrofurantoin (B1679001), can be excreted unchanged in the urine wikipedia.orgnih.govdrugbank.comnih.gov, their metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate. The specific conjugation pathways can vary depending on the exact structure of the nitrofuran and the species.

The primary route of excretion for nitrofurans and their metabolites is via the kidneys into the urine. nih.govdrugbank.com Biliary excretion has also been observed, where the compounds are secreted into the bile and then eliminated through the feces. nih.gov The efficient urinary excretion is a key factor in the use of certain nitrofurans for treating urinary tract infections. patsnap.comnih.gov

Formation of Covalently Bound Macromolecular Adducts (e.g., to Proteins, DNA)

A critical consequence of the reductive metabolism of nitrofurans is the formation of covalent adducts with cellular macromolecules, including proteins and DNA. nih.govnih.gov The highly electrophilic nitroso and hydroxylamine intermediates are capable of reacting with nucleophilic sites on these macromolecules, leading to stable, covalently bound adducts. researchgate.net

DNA Adducts: The reaction of nitrofuran metabolites with DNA is believed to be a primary mechanism of their antibacterial and mutagenic effects. patsnap.comwikipedia.orgnih.gov These adducts can disrupt DNA replication and transcription, leading to mutations and cell death. nih.gov Studies with various nitrofuran compounds have demonstrated their ability to bind covalently to bacterial DNA following metabolic activation. nih.gov

Protein Adducts: Nitrofuran metabolites can also form adducts with proteins. nih.gov This can lead to the inhibition of essential enzymes and disruption of cellular functions. For example, reactive intermediates can target ribosomal proteins, thereby inhibiting protein synthesis. researchgate.netpatsnap.com The binding of these metabolites to tissue macromolecules is an important aspect of their toxicology. nih.gov The formation of these tissue-bound residues is a reason for the prohibition of nitrofuran use in food-producing animals. frontiersin.orgusda.gov

Table 2: Macromolecular Targets of Reactive Nitrofuran Metabolites

Macromolecule Site of Action Consequence of Adduct Formation
DNA Nucleic acid bases Inhibition of DNA replication, mutations, genotoxicity. patsnap.comnih.gov
Ribosomal Proteins Ribosomes Inhibition of protein synthesis. researchgate.netpatsnap.com
Enzymes Various cellular enzymes Impairment of metabolic pathways (e.g., citric acid cycle). drugbank.com

Enzymatic Furan (B31954) Ring Cleavage Mechanisms

In addition to the metabolism of the nitro group, the furan ring of nitrofuran compounds can also undergo enzymatic cleavage. This represents an alternative metabolic pathway that can lead to different types of metabolites.

The cleavage of the furan ring is often catalyzed by cytochrome P450 enzymes. nih.govnih.gov One proposed mechanism involves the oxidation of the furan ring to form a reactive, unsaturated aldehyde intermediate. nih.gov This intermediate is then further metabolized before excretion. For the parent compound furan, it is oxidized by cytochrome P450 to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. nih.gov

Another potential pathway for ring opening in some nitrofurans can lead to the formation of a cyano derivative. researchgate.net This pathway also involves the reduction of the nitro group and subsequent rearrangement and cleavage of the furan ring. The resulting open-chain metabolites are generally considered to be part of the detoxification process, as they are typically less reactive than the cyclic hydroxylamine intermediates.

Mechanisms of Acquired Resistance to Nitrofuran Compounds

Bacterial Resistance Mechanisms

Bacteria have evolved sophisticated mechanisms to counteract the antimicrobial effects of nitrofurans. These strategies primarily focus on preventing the conversion of the nitrofuran prodrug into its active, toxic form.

Nitrofuran compounds are administered in an inactive prodrug form. Their antimicrobial activity is contingent upon the reduction of their nitro group within the bacterial cell, a process that generates highly reactive electrophilic intermediates capable of damaging cellular macromolecules. This critical activation step is predominantly catalyzed by bacterial nitroreductases. In the model organism Escherichia coli, this function is mainly carried out by two oxygen-insensitive nitroreductases, designated NfsA and NfsB. nih.govnih.gov

The principal mechanism by which bacteria acquire resistance to nitrofurans is through the genetic alteration or complete loss of function of these essential nitroreductase enzymes. nih.gov Extensive research on related nitrofuran compounds, such as nitrofurazone (B1679002) and furazolidone (B1674277), has conclusively shown that mutations within the nfsA and nfsB genes are the leading cause of resistance. nih.gov Typically, an initial mutation in the nfsA gene confers a first step of resistance. The development of higher-level resistance often follows, resulting from a subsequent mutation in the nfsB gene. nih.gov These genetic alterations can manifest as deletions, missense mutations, or insertions, all of which can culminate in the production of non-functional enzymes. nih.gov As a result, the bacterium loses its ability to activate the nitrofuran prodrug, effectively neutralizing its antibacterial threat. Although direct experimental evidence for 4-(5-Nitro-2-furyl)-3-butene-2-one is not presently available, the fundamental mechanism of action strongly suggests that resistance to this specific compound would similarly arise from the inactivation of these nitroreductases.

Table 1: Examples of NfsB Mutations in Nitrofuran-Resistant E. coli Mutants

Mutant Strain Amino Acid Change Fold Increase in Resistance
JVA5 Ser40→Cys 22 ± 1.9
JVB4 Asp71→Lys 4.0 ± 0.3
JVE2 Ser39→Cys 7.9 ± 0.1
JVE4 Gly148→Ser 3.1 ± 0.5
JVG2 Asp105→Tyr 10 ± 9.4
JVH2 Leu33→Pro 4.1 ± 0.7

This interactive table is adapted from Whiteway, J. et al., 1998. nih.gov

Efflux pumps are integral membrane proteins that function as molecular exporters, actively transporting a diverse array of substrates, including many classes of antibiotics, from the bacterial cytoplasm to the external environment. This action effectively lowers the intracellular drug concentration, thereby diminishing its therapeutic efficacy. mdpi.comresearchgate.netnih.govresearchgate.net In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a particularly significant contributor to the phenomenon of multidrug resistance. mdpi.comnih.gov While the role of efflux systems as a primary resistance mechanism against some antibiotic families is well-documented, their specific involvement in resistance to this compound has not been reported. Nevertheless, it is known that certain chemical compounds can be recognized and transported by efflux pumps, which can render them less effective. nih.gov It is therefore plausible that the overexpression of specific efflux pumps could lead to a decreased susceptibility to nitrofuran compounds, though this is generally not considered the principal mechanism of resistance for this class of drugs.

The activated forms of nitrofuran compounds are characterized by their high reactivity, enabling them to inflict damage upon a variety of essential cellular components, most notably ribosomal proteins and DNA. This widespread macromolecular damage is believed to be a cornerstone of their potent antibacterial activity. Consequently, any modifications to these target macromolecules could theoretically confer resistance. For many other classes of antibiotics, resistance through the alteration of the drug's target is a well-established and clinically significant mechanism. nih.gov For example, specific mutations in ribosomal RNA or the proteins that constitute the ribosome can physically prevent an antibiotic from binding to its target site, thereby precluding the inhibition of protein synthesis.

While the precise molecular interactions between the activated form of this compound and bacterial macromolecules have not been specifically detailed in the available scientific literature, the known mutagenic properties of structurally related compounds, such as furylfuramide, in bacterial systems strongly suggest that DNA is a probable target. jst.go.jpwikipedia.org It is conceivable that bacteria could develop resistance through the enhancement of their DNA repair systems or by acquiring structural alterations in their ribosomes. However, in the absence of direct research on this specific compound, these remain hypothetical resistance mechanisms.

Cross-resistance, a phenomenon where the development of resistance to one particular drug simultaneously confers resistance to other structurally similar compounds, is a recognized characteristic among nitrofuran derivatives. This is largely attributable to their shared mechanism of activation, which relies on the same family of nitroreductase enzymes. As a result, bacteria that have acquired resistance to one nitrofuran through mutations in the nfsA or nfsB genes will typically exhibit resistance to other members of the nitrofuran class. For instance, bacterial mutants selected for their resistance to nitrofurazone have been shown to be concurrently resistant to furazolidone. nih.gov Although specific studies investigating cross-resistance patterns involving this compound were not identified, it is highly probable that it would display cross-resistance with other nitrofuran derivatives due to the common enzymatic activation pathway.

Cellular Resistance in Other Biological Systems (e.g., Cancer Cells)

The mechanisms of drug resistance in eukaryotic cells, including cancer cells, are multifaceted and can involve a number of distinct and often overlapping pathways. nih.govnih.gov These can include a reduction in drug uptake, an increase in drug efflux from the cell mediated by specialized transporters like P-glycoprotein, the chemical alteration or inactivation of the drug, modifications to the drug's cellular target, and the upregulation of DNA repair pathways. nih.govnih.gov

Several nitrofuran derivatives have been the subject of investigation for their effects on eukaryotic cells. For example, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a well-established bladder carcinogen in rodent models, and cell lines derived from these tumors have been utilized as tools in cancer research. nih.goviaea.org Similarly, the compound furylfuramide was also demonstrated to be carcinogenic in animal studies. wikipedia.org These findings indicate that nitrofuran compounds can be metabolically activated within eukaryotic cells, leading to both cytotoxic and mutagenic outcomes. However, specific mechanisms of acquired resistance to this compound in cancer cells have not been documented in the scientific literature. It is plausible that resistance to this compound could emerge through the same general mechanisms that confer resistance to other anticancer drugs, such as an increased rate of efflux from the cell or enhanced detoxification processes.

Table 2: General Mechanisms of Drug Resistance in Cancer Cells

Mechanism Description
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) which actively pump a wide range of drugs out of the cell.
Drug Inactivation The drug is enzymatically modified or degraded into an inactive form, often through processes like oxidation, reduction, or conjugation.
Target Alteration The cellular component that the drug targets undergoes mutation or changes in expression, preventing the drug from binding and exerting its effect.
Enhanced DNA Repair The cell increases its capacity to repair DNA damage inflicted by the drug, thereby mitigating its cytotoxic effects.
Inhibition of Apoptosis The cell develops alterations in its programmed cell death (apoptotic) pathways, making it resistant to signals that would normally trigger cell death.

This interactive table presents general mechanisms of drug resistance in cancer and does not reflect specific findings for this compound.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Nitrofuran Analogs

The rational design and synthesis of new nitrofuran analogs are at the forefront of efforts to develop more potent and selective antimicrobial agents. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with improved therapeutic profiles.

One key strategy involves the modification of the molecular periphery of the nitrofuran core. By introducing different substituents, researchers can fine-tune the compound's properties, such as its ability to penetrate bacterial cells and its interaction with specific biological targets. For instance, the synthesis of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been explored, demonstrating that strategic modifications can lead to significant antibacterial activity. researchgate.net Similarly, the creation of 5-nitrofuran-isatin molecular hybrids has yielded compounds with potent activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

A significant advance in the synthesis of nitrofuran-based active pharmaceutical ingredients (APIs) is the development of safe and efficient continuous flow platforms for the nitration of furfural. researchgate.net This method overcomes the safety risks associated with traditional batch synthesis of key intermediates like acetyl nitrate (B79036) and allows for a highly automated and reproducible process. researchgate.net This innovation not only improves safety but also enhances the efficiency of producing nitrofuran precursors, paving the way for the more rapid and cost-effective synthesis of next-generation analogs. researchgate.net

The design of these new analogs is often guided by stereoelectronic feature analysis using computational methods like density functional theory (DFT). nih.gov By analyzing properties such as the lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the potential of a molecule to act as an effective antimicrobial agent. nih.gov This approach has been successfully used to design 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives with potent antitubercular activity. nih.gov

The following table provides examples of synthesized nitrofuran analogs and their reported biological activities, illustrating the potential of rational design to generate novel antimicrobial candidates.

Compound/Analog ClassSynthesis ApproachKey Findings
5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidinesFacile two-step synthesis from 5-bromo-4-(furan-2-yl)pyrimidine. researchgate.netExhibited significant antibacterial activities against Neisseria gonorrhoeae and Staphylococcus aureus. researchgate.net
5-Nitrofuran-isatin molecular hybridsSynthesis from 5-nitrofuran and isatin (B1672199) derivatives. researchgate.netShowed greater potency against MRSA, with MIC values as low as 1 µg/mL for some hybrids. researchgate.net
4-(5-Nitrofuran-2-yl)prop-2-en-1-one derivativesCondensation of 5-nitro-2-furaldehyde (B57684) with various ketones. nih.govSeveral compounds showed good antitubercular activity (<5µM) with low cytotoxicity. nih.gov

Strategies for Overcoming Resistance and Enhancing Efficacy

A critical area of research is the development of strategies to combat the emergence of bacterial resistance to nitrofurans. While nitrofurantoin (B1679001) has shown remarkable durability against resistance over decades of use, understanding and overcoming resistance mechanisms is paramount for its continued efficacy. researchgate.netnih.gov

The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding nitroreductases, specifically nfsA and nfsB. nih.govoup.com These enzymes are responsible for activating the nitrofuran prodrug into its cytotoxic form. Loss-of-function mutations in these genes lead to decreased activation and subsequent resistance. oup.comresearchgate.net Another mechanism involves the overexpression of efflux pumps that actively transport the drug out of the bacterial cell. nih.gov

Several strategies are being explored to counter these resistance mechanisms:

Combination Therapy: Co-administering nitrofurans with other antimicrobial agents can create synergistic effects. For example, studies have explored the combination of nitrofurans with antibiotics that have different mechanisms of action, potentially making it more difficult for bacteria to develop resistance to both drugs simultaneously. researchgate.net Phage therapy, which uses bacteriophages to infect and kill bacteria, is also being investigated as a complementary strategy to resensitize resistant bacteria to antibiotics. gutmicrobiotaforhealth.com

Targeting Non-Essential Pathways: Another approach is to develop adjuvants that target non-essential bacterial pathways. nih.gov Inhibitors of efflux pumps, for instance, can be used to restore the susceptibility of resistant strains by preventing the removal of the nitrofuran from the cell. nih.gov

Exploiting Fitness Costs: The development of resistance often comes at a biological cost to the bacterium, such as a reduced growth rate in the absence of the antibiotic. oup.comresearchgate.net Research is ongoing to understand how to exploit these fitness costs to select against resistant strains and favor the persistence of susceptible populations. oup.com

"Brute Force" Mechanism: Recent research suggests that some antibiotics can overcome resistance by physically forcing their way into bacterial cells. ucl.ac.uk Modified versions of existing antibiotics have been shown to exert significantly stronger binding forces on resistant bacteria, leading to cell death. ucl.ac.uk This concept could be applied to the design of new nitrofuran analogs that can overcome resistance through a similar "brute force" mechanism. ucl.ac.uk

The following table summarizes key resistance mechanisms and potential strategies to overcome them.

Resistance MechanismDescriptionStrategy to Overcome
Nitroreductase InactivationMutations in nfsA and nfsB genes prevent the activation of the nitrofuran prodrug. nih.govoup.comDevelopment of analogs that are less dependent on these specific nitroreductases for activation.
Efflux Pump OverexpressionIncreased expression of pumps that remove the drug from the bacterial cell. nih.govCo-administration with efflux pump inhibitors to increase intracellular drug concentration. nih.gov
Altered Cell Wall PermeabilityChanges in the bacterial cell envelope that reduce drug uptake.Use of permeabilizing agents or design of analogs with enhanced membrane penetration.

Application of Advanced Omics Technologies in Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the intricate mechanisms of drug action and resistance. dovepress.commdpi.com These high-throughput approaches provide a global view of the molecular changes that occur in bacteria upon exposure to antimicrobial agents like 4-(5-Nitro-2-furyl)-3-butene-2-one.

Genomics: Genomic sequencing of resistant bacterial strains allows for the rapid identification of mutations associated with resistance, such as those in the nfsA and nfsB nitroreductase genes. cuanschutz.edu This information is crucial for understanding the genetic basis of resistance and for developing molecular diagnostics to detect resistant strains. nih.govcuanschutz.edu

Transcriptomics: RNA-sequencing (RNA-Seq) provides a snapshot of the entire set of RNA molecules in a cell at a given moment, revealing how gene expression changes in response to drug treatment. nih.govfrontiersin.org Transcriptomic analysis of bacteria exposed to nitrofurans can identify the upregulation of stress response pathways, efflux pumps, and other defense mechanisms, providing valuable insights into how bacteria adapt to the drug's presence. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. isaaa.orgnih.gov By comparing the proteomes of susceptible and resistant bacteria, researchers can identify proteins that are differentially expressed and may play a role in resistance. This can lead to the discovery of new drug targets. nih.gov

Metabolomics: Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. isaaa.orgnih.gov This technology can reveal how nitrofurans disrupt bacterial metabolism and can help to identify the specific metabolic pathways that are targeted by the drug. nih.gov

The integration of these omics datasets provides a systems-level understanding of the drug-bacterium interaction, from the genetic blueprint to the functional output. nih.gov This holistic view is essential for elucidating complex resistance mechanisms and for the rational design of more effective therapies.

Computational Chemistry and In Silico Drug Discovery Paradigms

Computational chemistry and in silico drug discovery have become indispensable tools in modern pharmaceutical research. researchgate.netspringerprofessional.de These approaches use computer simulations and modeling to predict and analyze the interactions between drug molecules and their biological targets, thereby accelerating the drug discovery process.

Molecular Docking: This technique predicts the preferred orientation of a ligand (drug molecule) when bound to a receptor (target protein). researchgate.netmdpi.com For nitrofuran derivatives, docking studies can help to identify the key amino acid residues in the active site of nitroreductases that are involved in binding and activation. researchgate.netmdpi.com This information can be used to design new analogs with improved binding affinity and, consequently, enhanced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties of known nitrofuran analogs and their corresponding antimicrobial activity, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a drug-target complex over time. researchgate.net This allows researchers to study the conformational changes that occur upon drug binding and to assess the stability of the interaction.

Virtual Screening: In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a specific target. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

The integration of these computational methods provides a powerful platform for the rational design of next-generation nitrofuran analogs with optimized properties. researchgate.net

Development of Polymeric Nitrofuran Derivatives for Controlled Release

The development of advanced drug delivery systems is a key strategy for improving the therapeutic efficacy of existing drugs. Polymeric drug delivery systems offer several advantages, including the ability to control the rate of drug release, target the drug to a specific site of action, and protect the drug from degradation. bohrium.comsigmaaldrich.com

For nitrofurans, the development of polymeric derivatives for controlled release is an active area of research. tandfonline.comacs.orgnih.gov These systems aim to maintain a therapeutic concentration of the drug at the site of infection for an extended period, which can improve patient compliance and reduce the risk of resistance development. utwente.nl

Several approaches have been investigated for the formulation of controlled-release nitrofuran systems:

Polymer-Coated Microparticles: Microparticles of nitrofurantoin have been coated with various polymers, such as cellulose (B213188) acetate (B1210297) phthalate (B1215562) and cellulose acetate butyrate, to achieve sustained release. nih.gov These enteric-coated microparticles can be formulated into suspensions for oral administration. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are highly cross-linked polymers that are synthesized in the presence of a template molecule (in this case, a nitrofuran). researchgate.net The resulting polymer contains cavities that are complementary in shape and functionality to the template, allowing for the selective rebinding and controlled release of the drug. researchgate.net

Covalent Attachment to Polymeric Carriers: Nitrofuran derivatives can be covalently attached to macroporous styrene-divinylbenzene copolymers through various chemical linkages. tandfonline.com Hydrolysis studies have shown that these polymer-bound nitrofurans retain their antimicrobial activity. tandfonline.com

The release of the drug from these polymeric systems is typically governed by diffusion, swelling of the polymer matrix, or erosion of the polymer. utwente.nlnih.govresearchgate.net The following table summarizes different polymeric systems for nitrofuran delivery.

Polymeric SystemDescriptionRelease Mechanism
Polymer-Coated MicroparticlesMicroparticles of the drug are encapsulated within a polymer coating. nih.govDiffusion through the polymer coat, which can be pH-dependent. google.com
Molecularly Imprinted Polymers (MIPs)Polymers with specific recognition sites for the drug molecule. researchgate.netDiffusion from the polymer matrix, controlled by the binding affinity. researchgate.net
Covalently Bound Polymer-Drug ConjugatesThe drug is chemically bonded to a polymer backbone. tandfonline.comCleavage of the chemical bond, often by hydrolysis. tandfonline.com

These advanced drug delivery strategies hold significant promise for enhancing the therapeutic potential of this compound and other nitrofuran compounds.

Q & A

Basic: What are the optimal synthetic routes for 4-(5-Nitro-2-furyl)-3-butene-2-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of nitro-furyl compounds often involves condensation reactions or catalytic hydrogenation. For example, analogous nitrobenzofuran derivatives are synthesized via Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with nitro-substituted furans in the presence of AlCl₃ . Catalyst selection is critical: Pd/C or Raney Ni under H₂ can reduce intermediates while preserving nitro groups . Optimization requires temperature control (e.g., 75–80°C for Fries rearrangements) and solvent selection (e.g., chlorobenzene for stability). Yield improvements (up to 70–80%) are achieved by substituting Pd/C with Raney Ni, which is more economical and reduces side reactions .

Advanced: How do structural modifications of this compound affect its carcinogenic mechanisms in vivo?

Methodological Answer:
Studies on FANFT (a nitro-furyl derivative) show that the nitro group is metabolically activated to reactive intermediates, forming DNA adducts in rat bladder epithelium . Isotope-labeled FANFT-14 revealed dose-dependent carcinogenicity, with tumor incidence correlating to sustained exposure. Researchers should use LC-MS/MS to track metabolite formation and immunohistochemistry to assess DNA damage markers (e.g., γ-H2AX). Contradictions in potency between derivatives (e.g., FANFT vs. semicarbazones) may arise from differences in nitro-reductase affinity or adduct stability .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms nitro (1520–1350 cm⁻¹, asymmetric stretching) and carbonyl (1680–1700 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies furyl proton environments (δ 6.5–7.5 ppm for furan protons) and α,β-unsaturated ketone signals (δ 5.5–6.5 ppm for vinyl protons) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 193.05 [M+H]⁺ for C₉H₈NO₄) and fragmentation patterns .
  • NIST Data : Cross-referencing with spectral libraries (e.g., NIST WebBook) ensures accuracy .

Advanced: How can computational methods predict the reactivity of this compound in organocatalytic reactions?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilicity at the β-carbon of the α,β-unsaturated ketone. Frontier molecular orbital analysis predicts nucleophilic attack sites, guiding Michael addition strategies . Solvent effects (polar aprotic vs. protic) are simulated using the COSMO-RS model to optimize reaction rates. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is essential to reconcile computational predictions with observed regioselectivity .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
Nitro compounds are light- and heat-sensitive. Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents photodegradation. Stability assays using accelerated aging (40°C/75% RH for 4 weeks) and HPLC purity checks are recommended. Decomposition products (e.g., nitrous oxides) can be monitored via gas chromatography .

Advanced: What contradictions exist in reported catalytic efficiencies for synthesizing nitro-furyl derivatives?

Methodological Answer:
Conflicting data on Pd/C vs. Raney Ni catalysts arise from substrate-specific interactions. For example, Pd/C may deactivate via nitro-group adsorption, while Raney Ni’s higher surface area enhances hydrogenation efficiency . Researchers should conduct controlled comparisons (same substrate, solvent, temperature) and characterize catalyst surfaces via BET analysis or TEM to resolve discrepancies .

Basic: How is this compound utilized in fragrance or flavor research?

Methodological Answer:
While not directly used in fragrances, structurally related furanones (e.g., 4-hydroxy-3-butene-2-one derivatives) contribute to vanilla or caramel notes. GC-MS headspace analysis identifies volatile components, and sensory panels correlate structural features (e.g., nitro vs. methoxy substituents) with olfactory thresholds .

Advanced: What in vitro models are suitable for studying the compound’s genotoxicity?

Methodological Answer:
Ames tests (Salmonella TA100 strain) assess mutagenicity, while comet assays in human urothelial cells (e.g., T24 line) quantify DNA strand breaks. Metabolic activation systems (e.g., S9 liver fractions) mimic in vivo nitro-reductase activity. Dose-response curves should account for cytotoxicity (via MTT assays) to avoid false positives .

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